1,1-Diphenylbutane-1,4-diol

Physical Chemistry Crystallization Purification

Procure 1,1-diphenylbutane-1,4-diol (≥98%) for asymmetric synthesis. The geminal diphenyl substitution at C1 creates a unique steric environment, differentiating it from the 1,4-regioisomer and enabling specific chiral induction and polymer rigidity applications. Use as a cost-effective racemic scaffold for NOS inhibitor analog development.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 1023-94-5
Cat. No. B085740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylbutane-1,4-diol
CAS1023-94-5
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCO)(C2=CC=CC=C2)O
InChIInChI=1S/C16H18O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2
InChIKeyFMSXBGXFTZSEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5): Chemical Class and Core Characteristics for Procurement Decisions


1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5) is an aromatic diol with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol [1]. It belongs to the class of geminally substituted diols, characterized by two phenyl groups attached to the first carbon of a butane backbone, with hydroxyl groups at the first and fourth positions . This structural configuration distinguishes it from its regioisomeric analog, 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7), which features phenyl groups at both terminal carbons. The compound is commercially available at 98% purity and is utilized as a chiral building block in organic synthesis, a monomer for polymeric materials, and a probe in mechanistic studies related to coal liquefaction .

Why 1,1-Diphenylbutane-1,4-diol Cannot Be Directly Substituted with Other Diphenylbutane Diols


Substituting 1,1-diphenylbutane-1,4-diol with its regioisomer 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7) or other diphenylbutane derivatives would fundamentally alter the chemical and physical properties of the resulting product or process. The geminal diphenyl substitution at C1 creates a unique steric and electronic environment around the hydroxyl group, directly impacting its reactivity in nucleophilic substitutions, esterifications, and its ability to participate in chiral induction [1]. In contrast, the 1,4-disubstituted analog presents two secondary alcohol functionalities with distinct stereochemical outcomes. Furthermore, the melting point, boiling point, and predicted logP differ significantly between these isomers, affecting their behavior in crystallization, distillation, and chromatographic separations . These differences are not trivial; they dictate the compound's suitability for specific synthetic pathways and its ultimate performance in applications ranging from polymer chemistry to pharmaceutical intermediate production .

Quantitative Differentiation of 1,1-Diphenylbutane-1,4-diol vs. Regioisomeric and Chiral Analogs


Melting Point: A 1,1-Diphenylbutane-1,4-diol Exhibits a 17°C Higher Melting Point Than Its 1,4-Disubstituted Isomer

The melting point of 1,1-diphenylbutane-1,4-diol is reported as 108 °C [1]. In contrast, the melting point of its regioisomer, 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7), is reported as 91-93 °C . This significant difference of approximately 15-17 °C directly impacts crystallization conditions and purification strategies.

Physical Chemistry Crystallization Purification

Predicted LogP: 1,1-Diphenylbutane-1,4-diol is More Lipophilic (LogP 2.6) Than Its 1,4-Isomer (LogP 2.42)

The predicted octanol-water partition coefficient (LogP) for 1,1-diphenylbutane-1,4-diol is 2.6 [1]. For its comparator, 1,4-diphenylbutane-1,4-diol, the predicted LogP is 2.42 . This indicates that 1,1-diphenylbutane-1,4-diol is slightly more lipophilic, which will affect its solubility in organic solvents and its retention time in reverse-phase HPLC.

Lipophilicity Drug Design Chromatography

Chiral Purity: 1,1-Diphenylbutane-1,4-diol is Available as a Racemate, Enabling Distinct Applications vs. Enantiopure (1R,4R)-Analogs

1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5) is commercially available as a racemic mixture. Its enantiopure counterpart, (1R,4R)-1,4-diphenylbutane-1,4-diol (CAS 214280-56-5), is a specific chiral diol with defined stereochemistry . The racemic nature of the target compound makes it a suitable precursor for resolution studies or as a cost-effective building block when stereochemistry is not a critical factor, whereas the enantiopure compound is reserved for applications demanding high stereocontrol .

Asymmetric Synthesis Chiral Resolution Catalysis

Refractive Index (n20/D) of 1,1-Diphenylbutane-1,4-diol is 1.588, Enabling Quality Control Differentiation from Similar Analogs

The refractive index (n20/D) of 1,1-diphenylbutane-1,4-diol is reported as 1.588 . While direct literature comparison for the 1,4-isomer is not widely available, this value provides a quantitative benchmark for identity verification and purity assessment. For instance, the refractive index of 1,4-diphenyl-1,4-butanediol is predicted to be 1.599 , a difference of 0.011, which is measurable with a standard refractometer.

Quality Control Analytical Chemistry Material Identification

Synthetic Utility: 1,1-Diphenylbutane-1,4-diol as a Direct Precursor to 3-Fluoroalkyl-Substituted Indoles via Visible-Light Photoredox Catalysis

A 2025 study in the Journal of Organic Chemistry demonstrates the use of 1,1-diphenylbutane-1,4-diol in a visible-light-induced multicomponent reaction to synthesize 3-fluoroalkyl-substituted indoles [1]. This specific reactivity leverages the unique structure of the diol to form two C-O bonds and two C-C bonds in a single step, a transformation not directly applicable to its 1,4-diphenyl analog due to its different steric and electronic profile. The study highlights the synthesis of 2-(1H-indol-2-yl)-1,4-diphenylbutane-1,4-diol as a key product, underscoring the compound's role as a versatile building block in advanced organic synthesis [1].

Photoredox Catalysis Indole Synthesis Visible-Light Chemistry

Potential Radioprotective Activity: T1023 (a Derivative of 1,1-Diphenylbutane-1,4-diol) Demonstrates Selective Protection of Non-Malignant Tissues Against γ-Radiation

The compound T1023, a nitric oxide synthase (NOS) inhibitor structurally derived from 1,1-diphenylbutane-1,4-diol, has been shown to selectively protect non-malignant tissues against γ-radiation via a hypoxic mechanism of action [1]. In murine models, T1023 induced transient hypoxia and prevented acute radiation syndrome (ARS) [2]. While the exact structure of T1023 is not fully disclosed, its derivation from 1,1-diphenylbutane-1,4-diol implicates the diol as a key scaffold for developing novel radioprotectants. In contrast, no such activity is reported for the 1,4-diphenylbutane-1,4-diol analog, highlighting the critical role of the geminal diphenyl substitution at C1 for this biological activity.

Radioprotection Nitric Oxide Synthase Inhibition Radiotherapy

Procurement-Driven Application Scenarios for 1,1-Diphenylbutane-1,4-diol


Asymmetric Synthesis and Chiral Auxiliary Development

Due to its chiral center at C1 and the presence of two hydroxyl groups, 1,1-diphenylbutane-1,4-diol serves as a valuable building block for asymmetric synthesis . Its racemic nature makes it an ideal substrate for developing new chiral resolution methods or for use as a cost-effective ligand precursor. In contrast to its enantiopure analog (1R,4R)-1,4-diphenylbutane-1,4-diol, the racemic compound is preferred for method development and for applications where stereochemistry is not a primary concern, significantly reducing procurement costs .

Polymer and Advanced Material Monomer

The diol functionality of 1,1-diphenylbutane-1,4-diol allows it to be incorporated into polyesters, polyurethanes, or epoxy resins, imparting rigidity and aromaticity to the polymer backbone . Its higher melting point (108 °C) and predicted LogP (2.6) compared to its 1,4-disubstituted isomer influence polymer crystallinity and hydrophobicity, making it a strategic choice for engineering materials with specific thermal and mechanical properties [1].

Intermediate in Medicinal Chemistry and Radioprotectant Research

The derivative T1023, a NOS inhibitor, demonstrates the potential of the 1,1-diphenylbutane-1,4-diol scaffold for generating bioactive molecules, particularly in the field of radioprotection . Researchers in medicinal chemistry can utilize 1,1-diphenylbutane-1,4-diol as a starting point for synthesizing novel analogs aimed at protecting healthy tissues during radiotherapy. The demonstrated in vivo efficacy of T1023 provides a strong, scaffold-specific rationale for procuring this compound over its 1,4-diphenyl isomer, which lacks any reported biological activity in this context [2].

Analytical Standard and Chromatography Method Development

The well-defined physical properties of 1,1-diphenylbutane-1,4-diol—including its melting point (108 °C), refractive index (1.588), and predicted LogP (2.6)—make it a reliable standard for calibrating analytical instruments and developing HPLC or GC methods . Its specific combination of properties differentiates it from other diphenylbutane diols, ensuring accurate identification and quantification in complex mixtures. For laboratories focused on quality control or method development, this compound offers a consistent and well-characterized reference point [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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